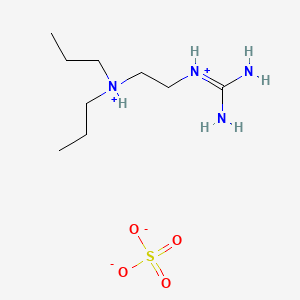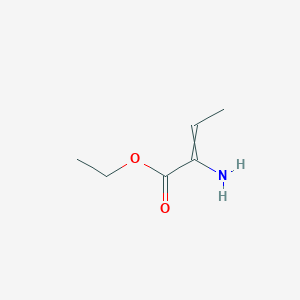
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of a carbamic acid group attached to an ethyl ester, with a 1-methyl-5-nitro-2-imidazolyl moiety.
Métodos De Preparación
The synthesis of carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester typically involves the reaction of 1-methyl-5-nitro-2-imidazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Análisis De Reacciones Químicas
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding acid.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and strong acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, ethyl ester can be compared with similar compounds such as:
Carbamic acid, (1-methyl-4-nitro-2-imidazolyl)-, ethyl ester: Differing in the position of the nitro group.
Carbamic acid, (1-methyl-5-nitro-2-imidazolyl)-, methyl ester: Differing in the ester group.
These similar compounds may have different chemical and biological properties, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
100836-58-6 |
|---|---|
Fórmula molecular |
C7H10N4O4 |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
ethyl N-(1-methyl-5-nitroimidazol-2-yl)carbamate |
InChI |
InChI=1S/C7H10N4O4/c1-3-15-7(12)9-6-8-4-5(10(6)2)11(13)14/h4H,3H2,1-2H3,(H,8,9,12) |
Clave InChI |
VILMBXAKVNWOSJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC=C(N1C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)
